This compound is classified as a pyrrolidine derivative and is specifically a chiral amino acid due to its stereocenter. Its structure allows it to participate in diverse chemical reactions, making it valuable in synthetic organic chemistry.
The synthesis of (R)-1-Cbz-pyrrolidine-3-carboxylic acid typically involves several key steps:
The molecular structure of (R)-1-Cbz-pyrrolidine-3-carboxylic acid can be described as follows:
The stereochemistry at the pyrrolidine ring contributes to its chiral nature, which is essential for its biological activity and interactions .
(R)-1-Cbz-pyrrolidine-3-carboxylic acid can undergo various chemical reactions:
The mechanism of action for (R)-1-Cbz-pyrrolidine-3-carboxylic acid primarily relates to its role as an intermediate in drug synthesis and its interactions with biological targets:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
(R)-1-Cbz-pyrrolidine-3-carboxylic acid has several important applications:
The systematic IUPAC name for this compound is (R)-1-(Phenylmethoxycarbonyl)pyrrolidine-3-carboxylic acid, reflecting its core pyrrolidine ring substituted at the nitrogen atom by a benzyloxycarbonyl (Cbz) group and at the C3 position by a carboxylic acid moiety [8]. Its molecular formula is C₁₃H₁₅NO₄, with a molecular weight of 249.26 g/mol [5] [6]. The stereochemical descriptor "(R)" specifies the absolute configuration at the chiral C3 carbon of the pyrrolidine ring, a critical feature governing its biological interactions. The compound is registered under CAS number 192214-06-5, distinguishing it from its (S)-enantiomer (CAS 192214-00-9) and racemic forms [4] [6]. Canonical SMILES notation further encodes its stereochemistry: O=C([C@H]1CN(C(OCC2=CC=CC=C2)=O)CC1)O [5].
The (R) and (S) enantiomers exhibit identical connectivity but differ in their three-dimensional spatial arrangement due to the chiral center at C3. This difference profoundly impacts their physicochemical behavior and biological recognition. For example:
Table 1: Comparative Properties of (R)- and (S)-1-Cbz-Pyrrolidine-3-Carboxylic Acid
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| CAS Number | 192214-06-5 [6] | 192214-00-9 [3] |
| Melting Point | Not explicitly reported | 96–98°C [3] |
| Predicted Boiling Point | 432.3 ± 45.0 °C [6] | Similar but unverified |
| Specific Rotation | Not provided in sources | Not provided in sources |
The carboxybenzyl (Cbz) group, a tert-butoxycarbonyl (Boc) alternative, shields the pyrrolidine nitrogen via a robust carbamate linkage (-NHCOOCH₂C₆H₅) [6] [8]. Key stabilizing functions include:
Though explicit DFT data for this specific molecule is absent in the provided sources, computational chemistry parameters from analogous studies reveal insights:
X-ray diffraction data is unavailable, but spectroscopic and physicochemical predictions suggest:
Table 2: Key Hydrogen Bonding Motifs in Solid-State Architecture
| Donor Group | Acceptor Group | Bond Length (Estimated) | Function |
|---|---|---|---|
| Carboxylic Acid (O-H) | Carboxylate (C=O) | 1.70–1.85 Å | Dimerization, lattice stability |
| Pyrrolidine (C-H) | Carbamate (C=O) | 2.30–2.50 Å | Weak stabilization of layered arrays |
| Benzyl (C-H) | Carboxylic Acid (O) | 2.40 Å | CH-π contributions to cohesion |
The synergy of these interactions dictates melting behavior, solubility (predicted 1.94 mg/mL), and crystal morphology [2] [6].
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4